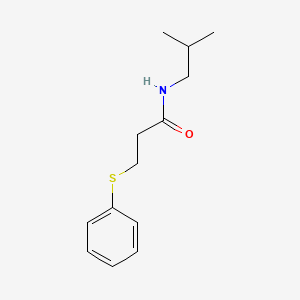
N-isobutyl-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
N-isobutyl-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-isobutyl-3-(phenylthio)propanamide has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of N-isobutyl-3-(phenylthio)propanamide involves the inhibition of various enzymes and signaling pathways. N-isobutyl-3-(phenylthio)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. These mechanisms of action contribute to the anti-inflammatory and anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide.
Biochemical and Physiological Effects:
N-isobutyl-3-(phenylthio)propanamide has various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-isobutyl-3-(phenylthio)propanamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-isobutyl-3-(phenylthio)propanamide in lab experiments is its relatively simple synthesis method. Additionally, N-isobutyl-3-(phenylthio)propanamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using N-isobutyl-3-(phenylthio)propanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are numerous future directions for the investigation of N-isobutyl-3-(phenylthio)propanamide. One potential avenue of research is the development of N-isobutyl-3-(phenylthio)propanamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the anti-cancer properties of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new cancer therapies. Finally, the antimicrobial properties of N-isobutyl-3-(phenylthio)propanamide could be further explored for the development of new antibiotics.
Conclusion:
In conclusion, N-isobutyl-3-(phenylthio)propanamide is a promising compound with various potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for further investigation. The synthesis method of N-isobutyl-3-(phenylthio)propanamide is relatively simple, and it has been shown to have low toxicity in animal models. Future research into the various applications of N-isobutyl-3-(phenylthio)propanamide could lead to the development of new therapies for a variety of diseases.
合成法
The synthesis of N-isobutyl-3-(phenylthio)propanamide involves the reaction between isobutyryl chloride and phenylthiourea in the presence of a base such as sodium hydroxide. This reaction leads to the formation of N-isobutyl-N'-phenylthiourea, which is then further reacted with acrylonitrile to produce N-isobutyl-3-(phenylthio)propanamide. The synthesis of N-isobutyl-3-(phenylthio)propanamide is a relatively simple process and can be carried out in a laboratory setting.
特性
IUPAC Name |
N-(2-methylpropyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11(2)10-14-13(15)8-9-16-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRKHQVZALESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
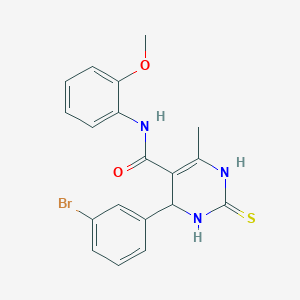
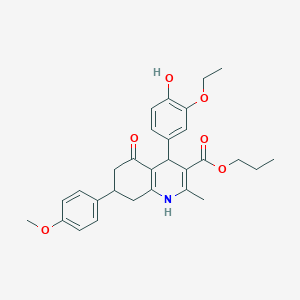
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
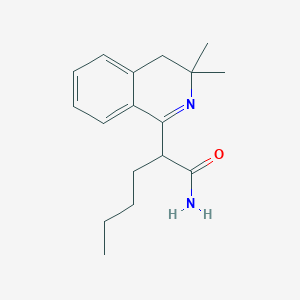
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
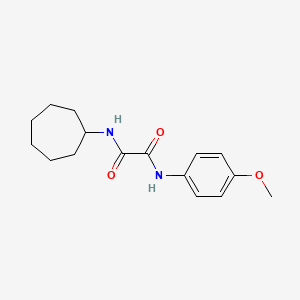
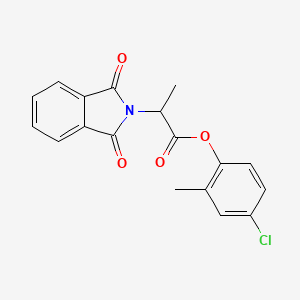
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
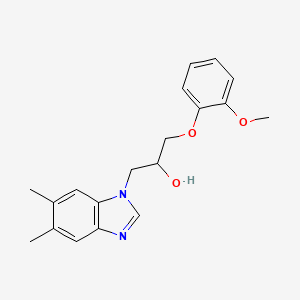
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)